3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{3-iodobicyclo[111]pentan-1-yl}propanenitrile is a chemical compound characterized by its unique bicyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanenitrile typically involves the iodination of bicyclo[1.1.1]pentane derivatives followed by the introduction of a nitrile group. One common method involves the reaction of 3-bromobicyclo[1.1.1]pentane with sodium iodide in the presence of a suitable solvent to form 3-iodobicyclo[1.1.1]pentane. This intermediate is then reacted with acrylonitrile under specific conditions to yield the desired product.
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanenitrile can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other functional groups using appropriate reagents.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium azide or potassium thiocyanate can be used for substitution reactions.
Reduction: Lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used for reduction reactions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Products with different functional groups replacing the iodine atom.
Reduction: Amines derived from the reduction of the nitrile group.
Oxidation: Carboxylic acids or other oxidized derivatives.
Scientific Research Applications
3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanenitrile has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound’s unique structure makes it a candidate for drug development and the study of biological activity.
Material Science: It can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanenitrile depends on its application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, influencing biological pathways. The exact mechanism would vary based on the specific context of its use.
Comparison with Similar Compounds
Similar Compounds
- 3-{3-iodobicyclo[1.1.1]pentan-1-yl}oxetane
- 1-Boc-3-(3-iodobicyclo[1.1.1]pentan-1-yl)azetidine
- 3-({3-Iodobicyclo[1.1.1]pentan-1-yl}methyl)oxolane
Uniqueness
3-{3-iodobicyclo[1.1.1]pentan-1-yl}propanenitrile is unique due to its combination of a bicyclic structure with a nitrile group, which imparts distinct chemical properties and reactivity compared to other similar compounds. This uniqueness makes it valuable for specific applications in research and industry.
Properties
CAS No. |
2763755-44-6 |
---|---|
Molecular Formula |
C8H10IN |
Molecular Weight |
247.1 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.